

Synthesis and purification of Ethyltriacetoxysilane for research purposes

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Compound of Interest

Compound Name: Ethyltriacetoxysilane

Cat. No.: B106113

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An In-depth Technical Guide to the Synthesis and Purification of **Ethyltriacetoxysilane** for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyltriacetoxysilane (ETAS), CAS No. 17689-77-9, is an organosilicon compound featuring a central silicon atom bonded to an ethyl group and three acetoxy groups. It is typically a colorless to pale yellow liquid with a distinct odor of acetic acid.[1][2] The compound's high reactivity, particularly its rapid hydrolysis in the presence of moisture, is a key characteristic. This reaction releases acetic acid and forms reactive silanols, which can then undergo condensation to form stable siloxane networks.[1][3]

This property makes ETAS a vital component in materials science, where it primarily functions as a cross-linking agent for room-temperature-vulcanizing (RTV-1) silicone sealants and adhesives.[1][2][4] In these applications, the controlled hydrolysis and condensation upon exposure to atmospheric moisture cure the polymer matrix, establishing robust cross-linked structures. While not a direct therapeutic agent, its utility in creating stable, biocompatible silicone polymers makes it a compound of interest for drug development professionals working on medical devices, specialized coatings, and controlled-release formulations.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of **ethyltriacetoxysilane** for research and development purposes.

Physicochemical and Spectroscopic Data

Accurate characterization of **Ethyltriacetoxysilane** is crucial for its effective use. The following tables summarize its key physical properties and characterization data.

Table 1: Physicochemical Properties of **Ethyltriacetoxysilane**

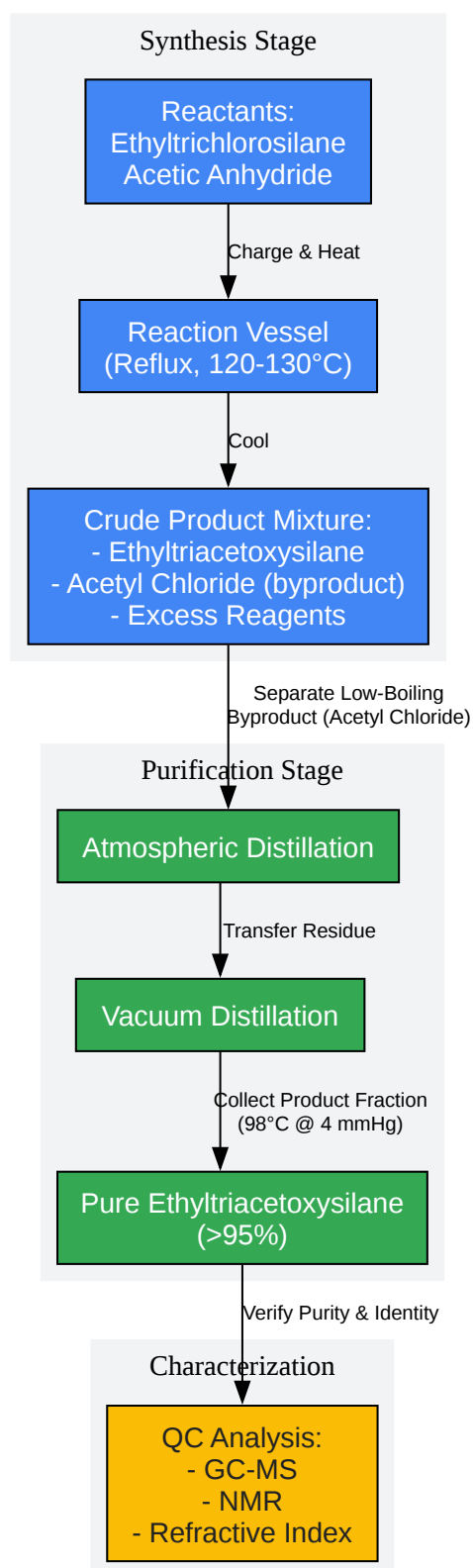
Property	Value	Reference(s)
CAS Number	17689-77-9	[5]
Molecular Formula	C ₈ H ₁₄ O ₆ Si	[5]
Molecular Weight	234.28 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1][2]
Odor	Acrid, vinegar-like (acetic acid)	[1]
Melting Point	7-9 °C	[4][6]
Boiling Point	227 °C @ 760 mmHg (1013 hPa) 98 °C @ 4 mmHg	[1][3][6]
Density	1.14 g/mL at 25 °C	[1][2]
Refractive Index (n ²⁰ /D)	1.411	[1][2]
Flash Point	106.7 °C	[2]
Moisture Sensitivity	Highly sensitive; rapidly hydrolyzes	[7][1][3]

Table 2: Spectroscopic Data for **Ethyltriacetoxysilane**

Technique	Data Description	Reference(s)
¹ H NMR	Spectra available in chemical databases.	[1]
¹³ C NMR	Spectra available in chemical databases.	[1]
GC-MS	A primary technique for purity assessment and identification.	[8]
IUPAC Name	[diacetyloxy(ethyl)silyl] acetate	[5]
SMILES	CC--INVALID-LINK-- (OC(C)=O)OC(C)=O	[6]
InChIKey	KXJLGCBRCXSXQF- UHFFFAOYSA-N	[6]

Synthesis and Purification Workflow

The overall process for obtaining high-purity **Ethyltriacetoxysilane** involves a two-stage process: synthesis from commercially available precursors followed by a multi-step purification to remove byproducts and unreacted starting materials.



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Workflow for the synthesis and purification of **Ethyltriacetoxysilane**.

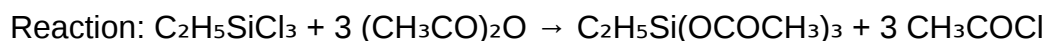
Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood.

Ethyltrichlorosilane, acetyl chloride, and the product (due to hydrolysis) are corrosive and moisture-sensitive.[7][3] Appropriate personal protective equipment (safety glasses, lab coat, and acid-resistant gloves) is mandatory. All glassware must be thoroughly dried before use.

Synthesis of Ethyltriacetoxysilane

This protocol is based on the reaction between ethyltrichlorosilane and acetic anhydride, which produces **ethyltriacetoxysilane** and acetyl chloride as a byproduct.[9] An excess of acetic anhydride is used to ensure complete conversion of the chlorosilane.



Materials & Equipment:

- Ethyltrichlorosilane (EtSiCl_3)
- Acetic Anhydride ($(\text{Ac})_2\text{O}$)
- 500 mL three-neck round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Dropping funnel
- Nitrogen or Argon gas inlet

Procedure:

- Setup: Assemble the reaction apparatus under an inert atmosphere (N_2 or Ar). Equip the flask with a magnetic stir bar, reflux condenser, and a dropping funnel.
- Reagents: Charge the flask with acetic anhydride (130 g, 1.27 mol).

- **Reaction:** Begin stirring and gently heat the acetic anhydride. Slowly add ethyltrichlorosilane (65.4 g, 0.40 mol) dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.
- **Heating:** After the addition is complete, heat the mixture to a gentle reflux (approx. 120-130 °C) and maintain for 2-3 hours to ensure the reaction goes to completion.[\[10\]](#)
- **Cooling:** After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The resulting solution is the crude product mixture.

Table 3: Stoichiometry for **Ethyltriacetoxysilane** Synthesis

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Molar Ratio
Ethyltrichlorosilane	163.51	65.4	0.40	1.0
Acetic Anhydride	102.09	130.0	1.27	3.18
Theoretical Yield (ETAS)	234.28	93.7	0.40	-
Reported Yield	-	-	-	~94% [9]

Purification by Fractional Distillation

Purification is achieved in two steps: an initial atmospheric distillation to remove the volatile acetyl chloride byproduct, followed by vacuum distillation to isolate the pure **ethyltriacetoxysilane**.

Equipment:

- Distillation apparatus (heating mantle, distillation flask, fractionating column, condenser, receiving flask)
- Vacuum pump, tubing, and pressure gauge (manometer)

Procedure:

Step 1: Removal of Acetyl Chloride (Atmospheric Distillation)

- Transfer the crude reaction mixture to a distillation flask.
- Assemble the apparatus for atmospheric fractional distillation.
- Gently heat the mixture. Collect the fraction boiling at approximately 51 °C, which is acetyl chloride.
- Continue distillation until the temperature begins to rise significantly, indicating that the majority of the acetyl chloride has been removed.
- Cool the distillation pot containing the crude **ethyltriacetoxysilane** residue.

Step 2: Purification of **Ethyltriacetoxysilane** (Vacuum Distillation)

- Reconfigure the apparatus for vacuum distillation. Ensure all connections are secure and properly greased to maintain a vacuum.
- Apply vacuum to the system, aiming for a stable pressure of approximately 4 mmHg.
- Once the vacuum is stable, begin heating the distillation flask.
- Discard any initial low-boiling fractions.
- Collect the main fraction that distills at 98 °C under 4 mmHg pressure.^{[1][6]} This is the pure **ethyltriacetoxysilane**.
- Once the product has been collected, release the vacuum and allow the apparatus to cool. Store the purified product in a tightly sealed container under an inert atmosphere to prevent hydrolysis.^[7]

Handling, Storage, and Safety

- Handling: Due to its reactivity with water, always handle **Ethyltriacetoxysilane** under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).^[7] Hydrolysis produces corrosive acetic acid.^{[1][3]}

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as alcohols, alkalis, and oxidizing agents.[7]
- Safety: The compound is corrosive and can cause severe skin burns and eye damage.[8] In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention. Inhalation may irritate the respiratory tract.[7]

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